

# Application Note: In-Vitro Dissolution Testing of Paracetamol Formulations

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## Compound of Interest

Compound Name: *Perdolan*

Cat. No.: *B033506*

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## Introduction

Paracetamol (acetaminophen) is a widely used over-the-counter analgesic and antipyretic agent. It is available in various dosage forms, including immediate-release tablets, extended-release tablets, and oral suspensions. In-vitro dissolution testing is a critical quality control parameter that ensures batch-to-batch consistency and can be indicative of in-vivo performance.<sup>[1][2]</sup> This application note provides detailed protocols for the in-vitro dissolution testing of different paracetamol formulations, based on pharmacopeial guidelines and published literature.

Drug absorption from a solid dosage form after oral administration is dependent on the release of the drug substance from the drug product, its dissolution under physiological conditions, and its permeability across the gastrointestinal tract.<sup>[1][3]</sup> In-vitro dissolution testing serves as a crucial tool to assess the lot-to-lot quality of a drug product, guide formulation development, and ensure consistent product performance after manufacturing changes.<sup>[1]</sup>

## Materials and Apparatus

Apparatus:

- USP Apparatus 1 (Basket) or 2 (Paddle) are commonly used for tablets.<sup>[4]</sup>
- USP Apparatus 2 (Paddle) is often preferred for immediate-release tablets at a rotation speed of 50 rpm.<sup>[4]</sup>

- For suspensions, the rotating paddle method (USP Apparatus 2) at a lower speed (e.g., 25 rpm) is recommended to facilitate discrimination between batches.[5]

#### Dissolution Media:

- The most common dissolution medium for immediate-release paracetamol tablets is 900 mL of phosphate buffer at pH 5.8.[4][6]
- Other media such as 0.1 N HCl, acetate buffer at pH 4.5, and phosphate buffer at pH 6.8 are also used, particularly for bioequivalence studies.[7][8]
- For extended-release formulations, simulated gastric fluid (without enzyme) at pH 1.2 is often used.[9][10]

#### Analytical Instrumentation:

- UV-Vis Spectrophotometer for quantification of paracetamol, typically at a wavelength of 243 nm.[4][6]
- High-Performance Liquid Chromatography (HPLC) can also be used for analysis.[8]

## Experimental Protocols

### Immediate-Release Paracetamol Tablets

This protocol is based on the United States Pharmacopeia (USP) general guidelines.

#### Methodology:

- Prepare 900 mL of phosphate buffer pH 5.8 and pre-warm to  $37 \pm 0.5^{\circ}\text{C}$ .[4]
- Place one tablet in each of the six dissolution vessels.[4]
- Use USP Apparatus 2 (Paddle) and set the rotation speed to 50 rpm.[4]
- Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, and 45 minutes).[4][6]

- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[\[6\]](#)
- Filter the samples through a 0.45 µm filter.[\[4\]](#)
- Analyze the concentration of paracetamol in the samples using a UV-Vis spectrophotometer at 243 nm, using the phosphate buffer as a blank.[\[4\]](#)[\[6\]](#)

Acceptance Criteria (USP): For most immediate-release tablets, the acceptance criterion is that not less than 80% (Q) of the labeled amount of paracetamol is dissolved in 30 minutes.[\[4\]](#)

## Extended-Release Paracetamol Tablets

This protocol is suitable for evaluating the prolonged-release characteristics of extended-release formulations.

### Methodology:

- Prepare 900 mL of simulated gastric fluid (SGF) without enzymes (pH 1.2) and pre-warm to  $37 \pm 0.5^{\circ}\text{C}$ .[\[9\]](#)[\[10\]](#)
- Place one tablet in each of the six dissolution vessels.
- Use USP Apparatus 2 (Paddle) and set the rotation speed to 50 rpm.[\[9\]](#)[\[10\]](#)
- Withdraw samples at multiple time points to characterize the release profile (e.g., 15 min, 1 hour, 2 hours, 3 hours, 4 hours).[\[10\]](#)[\[11\]](#)
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples and analyze for paracetamol content.

Acceptance Criteria: The acceptance criteria for extended-release tablets are typically multi-point, defining a specific range of drug release at each time point. These are often product-specific. For example, a typical specification might be:

- 15 minutes: 20-45%

- 1 hour: 40-65%
- 3 hours: Not less than 75%

## Paracetamol Oral Suspension

This protocol is adapted for the evaluation of drug release from a suspension dosage form.

Methodology:

- Prepare 900 mL of 0.1 N HCl and pre-warm to  $37 \pm 0.5^{\circ}\text{C}$ .[\[5\]](#)
- Shake the suspension well to ensure homogeneity before dosing.
- Introduce a volume of the suspension equivalent to a single dose into each of the six dissolution vessels.
- Use USP Apparatus 2 (Paddle) and set the rotation speed to a lower rate, such as 25 rpm, to avoid particle settling without causing excessive turbulence.[\[5\]](#)
- Withdraw and analyze samples at appropriate time intervals (e.g., 5, 10, 15, 30 minutes).[\[5\]](#)
- Filter the samples before analysis.

Acceptance Criteria: For suspensions, a rapid dissolution is generally expected. A typical acceptance criterion might be that not less than 80% of the labeled amount is dissolved within 30 minutes. However, studies have shown that for some commercial suspensions, 72% to 100% of paracetamol was dissolved at 15 minutes.[\[5\]](#)

## Data Presentation

Table 1: Dissolution Parameters for Immediate-Release Paracetamol Tablets

Parameter	Condition	Reference
Apparatus	USP Apparatus 2 (Paddle)	[4]
Rotation Speed	50 rpm	[4]
Dissolution Medium	900 mL Phosphate Buffer	[4]
pH	5.8	[4]
Temperature	37 ± 0.5°C	[4]
Sampling Times	5, 10, 15, 30, 45 min	[4]
Acceptance Criteria	Q = 80% in 30 minutes	[4]

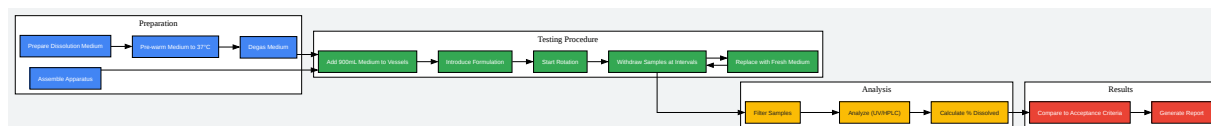
Table 2: Dissolution Parameters for Extended-Release Paracetamol Tablets

Parameter	Condition	Reference
Apparatus	USP Apparatus 2 (Paddle)	[9][10]
Rotation Speed	50 rpm	[9][10]
Dissolution Medium	900 mL Simulated Gastric Fluid (without enzyme)	[9][10]
pH	1.2	[9][10]
Temperature	37 ± 0.5°C	[9]
Sampling Times	15 min, 1 h, 3 h	[10]
Acceptance Criteria	Multi-point, product-specific	

Table 3: Dissolution Parameters for Paracetamol Oral Suspension

Parameter	Condition	Reference
Apparatus	USP Apparatus 2 (Paddle)	[5]
Rotation Speed	25 rpm	[5]
Dissolution Medium	900 mL 0.1 N HCl	[5]
pH	1.2	[5]
Temperature	37 ± 0.5°C	
Sampling Times	15, 30 min	[5]
Acceptance Criteria	NLT 80% in 30 minutes (general)	[5]

## Visualizations



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Caption: General workflow for in-vitro dissolution testing of pharmaceutical formulations.

Caption: Key differences in dissolution testing parameters for various paracetamol formulations.

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